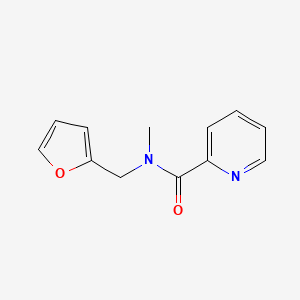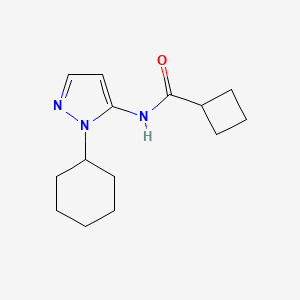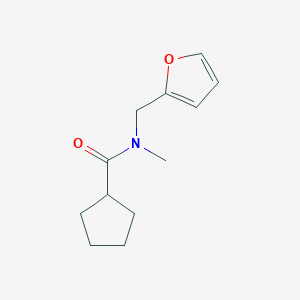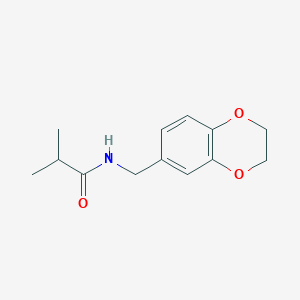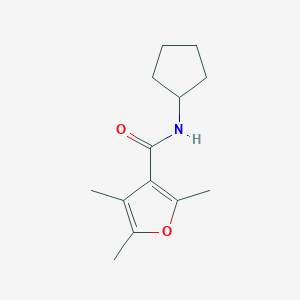
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide, also known as CTAF, is an organic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CTAF belongs to the class of furanocarboxamides and has been studied for its various biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide is not yet fully understood. However, studies suggest that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, and COX-2. N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide may also activate the adenosine A1 receptor, which has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and mediators in vitro and in vivo. N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has also been shown to reduce pain and inflammation in animal models of inflammatory pain. Additionally, N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in high yield and purity. Additionally, N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been shown to have low toxicity and few side effects in animal studies. However, one limitation of using N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide. One area of interest is the development of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide-based therapeutics for the treatment of pain and inflammation-related disorders, such as arthritis and neuropathic pain. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide and its potential as an anticancer agent. Finally, the development of more efficient synthesis methods for N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide may facilitate its use in future research and clinical applications.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide involves the reaction of cyclopentanone with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been found to exhibit antitumor activity, indicating its potential as an anticancer agent.
Propiedades
IUPAC Name |
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-8-9(2)16-10(3)12(8)13(15)14-11-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYSNDXEDGZARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)


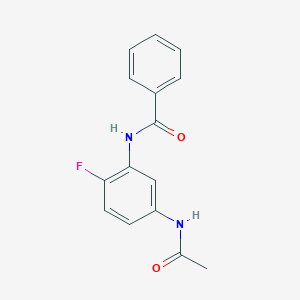
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)

![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)
